1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate
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Overview
Description
1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butyl, ethyl, and methoxy groups attached to a piperidine ring. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes a series of reactions to introduce the tert-butyl, ethyl, and methoxy groups.
Protection of Amino Group: The amino group of piperidine is protected using tert-butyl chloroformate to form the N-tert-butyl piperidine derivative.
Esterification: The protected piperidine is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Methoxylation: Finally, the methoxy group is introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-Boc-piperidine-4-carboxylate
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
Uniqueness
1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methoxypiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(16)14(18-5)7-9-15(10-8-14)12(17)20-13(2,3)4/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNIVZIBLLGDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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